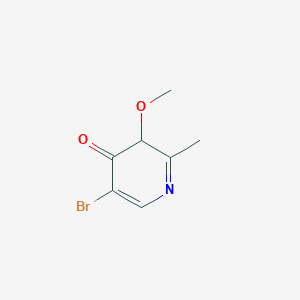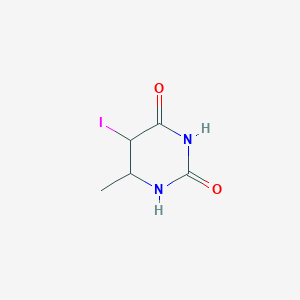
2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-, also known as 5-Iodo-6-Methyluracil, is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyrimidine ring. It has a molecular formula of C5H5IN2O2 and a molecular weight of approximately 252.01 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- typically involves the iodination of 6-methyluracil. One common method includes the reaction of 6-methyluracil with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Substitution Reactions: The iodine atom in 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed:
- Substituted pyrimidinediones.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with various organic groups .
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a nucleobase analog in genetic studies and as a probe in nucleic acid research.
Medicine: Explored for its potential antiviral and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The iodine atom and the methyl group can influence the compound’s binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in DNA replication or repair, leading to its potential use as an antiviral or anticancer agent .
相似化合物的比较
5-Iodo-2,4(1H,3H)-Pyrimidinedione: Similar structure but lacks the methyl group at the 6th position.
6-Methyluracil: Similar structure but lacks the iodine atom at the 5th position.
5-Bromo-6-Methyluracil: Similar structure with a bromine atom instead of iodine at the 5th position.
Uniqueness: 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
属性
分子式 |
C5H7IN2O2 |
|---|---|
分子量 |
254.03 g/mol |
IUPAC 名称 |
5-iodo-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10) |
InChI 键 |
COOQVNIPRCFCIO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(=O)N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)


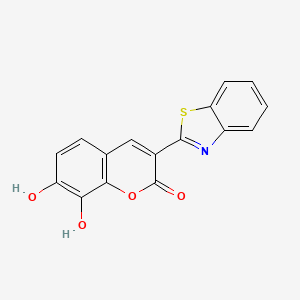
![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)

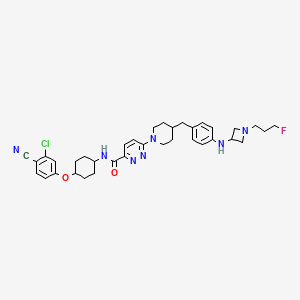
![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
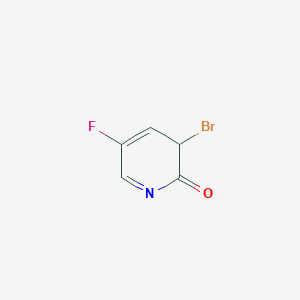
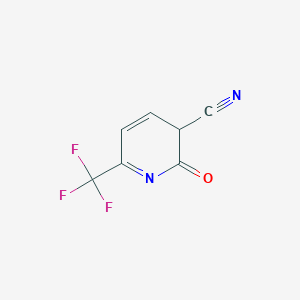
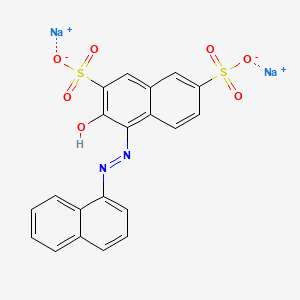
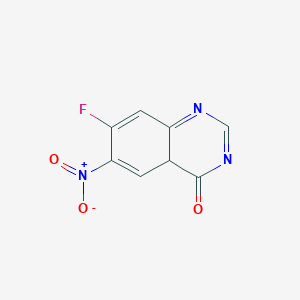
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
